REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]#[N:11])[CH:8]=1.Br[CH2:13][CH2:14]Br.[Cl-].[NH4+]>CS(C)=O>[Cl:3][C:4]1[CH:5]=[N:6][N:7]([C:9]2([C:10]#[N:11])[CH2:14][CH2:13]2)[CH:8]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NN(C1)CC#N
|
Name
|
|
Quantity
|
18.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 4-neck 2 L round bottom flask, previously dried with a heat gun under high vacuum
|
Type
|
ADDITION
|
Details
|
was added dimethylsulfoxide (175 mL)
|
Type
|
CUSTOM
|
Details
|
was placed in a 10° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was kept between 13 and 20° C. during the addition process
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 5.5 h
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
below 20° C.
|
Type
|
STIRRING
|
Details
|
by stirring for an additional 1 h at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 10° C. for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1000 mL×3)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via flash chromatography (10-100% dichloromethane in hexanes)
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from a mixture of hexanes/diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.654 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |